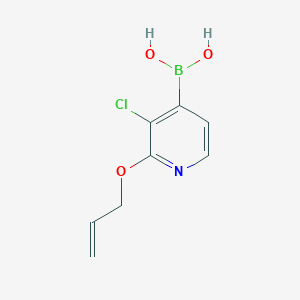
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an allyloxy group and a chlorine atom. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions generally include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a biochemical tool . In cross-coupling reactions, the palladium-catalyzed mechanism involves oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions but lacks the additional functional groups present in (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid.
4-Chloropyridine-3-boronic acid: Similar pyridine-based boronic acid but without the allyloxy group, which affects its reactivity and applications.
Allylboronic acid: Contains an allyl group but lacks the pyridine ring and chlorine substitution, leading to different chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations.
Propiedades
IUPAC Name |
(3-chloro-2-prop-2-enoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h2-4,12-13H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGUURWDPSOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC=C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2951833.png)
![8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2951835.png)
![3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2951836.png)
![1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2951838.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2951843.png)
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2951844.png)
![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-methyl-N-phenylacetamide](/img/structure/B2951845.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)
![N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2951852.png)
![2-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2951853.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2951854.png)
